

# A Technical Guide to the Spectroscopic Profile of 5-Fluoro-6-methoxynicotinaldehyde

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name:	5-Fluoro-6-methoxynicotinaldehyde
Cat. No.:	B1388037

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive analysis of the spectroscopic characteristics of **5-fluoro-6-methoxynicotinaldehyde**, a key building block in medicinal chemistry and organic synthesis.<sup>[1][2]</sup> Given the limited availability of public domain experimental spectra for this specific compound, this guide integrates predicted spectroscopic data with established principles of spectroscopic interpretation and comparative data from structurally related molecules. This approach offers a robust framework for the identification and characterization of this important synthetic intermediate.

## Molecular Structure and Its Spectroscopic Implications

**5-Fluoro-6-methoxynicotinaldehyde** ( $C_7H_6FNO_2$ ) is a pyridine derivative featuring three distinct functional groups that govern its spectroscopic behavior: an aldehyde, a methoxy group, and a fluorine atom. The electron-withdrawing nature of the fluorine atom and the pyridine ring nitrogen, coupled with the electron-donating effect of the methoxy group, creates a unique electronic environment that is reflected in its NMR, mass spectrometry, and infrared profiles.

Molecular Structure:

Caption: Chemical structure of **5-Fluoro-6-methoxynicotinaldehyde**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **5-fluoro-6-methoxynicotinaldehyde**, along with a detailed interpretation.

### $^1\text{H}$ NMR Spectroscopy: Unraveling the Proton Environment

Experimental Protocol for  $^1\text{H}$  NMR Spectroscopy:

A standard protocol for acquiring a  $^1\text{H}$  NMR spectrum would involve dissolving 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ) or dimethyl sulfoxide-d<sub>6</sub> ( $\text{DMSO-d}_6$ ), containing a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm). The spectrum would typically be recorded on a 400 or 500 MHz NMR spectrometer.

Predicted  $^1\text{H}$  NMR Data:

Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Number of Protons	Assignment
~10.3	Singlet	1H	Aldehyde (-CHO)
~8.2	Doublet	1H	Pyridine Ring (H-2)
~7.9	Doublet	1H	Pyridine Ring (H-4)
~4.1	Singlet	3H	Methoxy (-OCH <sub>3</sub> )

Interpretation:

- Aldehyde Proton (~10.3 ppm): The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl group and the aromatic ring, thus appearing at a characteristic downfield shift.

- Pyridine Ring Protons (~8.2 and ~7.9 ppm): The two protons on the pyridine ring are expected to be in the aromatic region. Their exact chemical shifts and multiplicities will be influenced by coupling to each other and long-range coupling to the fluorine atom. The proton at the 2-position (ortho to the nitrogen) is typically the most downfield. The fluorine atom at the 5-position will likely introduce a doublet splitting to the H-4 proton.
- Methoxy Protons (~4.1 ppm): The three protons of the methoxy group are in a similar chemical environment and will therefore appear as a sharp singlet. Their chemical shift is influenced by the attachment to an oxygen atom and the aromatic ring.

## **<sup>13</sup>C NMR Spectroscopy: Mapping the Carbon Skeleton**

Experimental Protocol for <sup>13</sup>C NMR Spectroscopy:

The sample preparation for <sup>13</sup>C NMR is similar to that for <sup>1</sup>H NMR. Due to the low natural abundance of the <sup>13</sup>C isotope, a greater number of scans is typically required to obtain a spectrum with a good signal-to-noise ratio.

Predicted <sup>13</sup>C NMR Data:

Predicted Chemical Shift ( $\delta$ , ppm)	Assignment
~188	Aldehyde Carbonyl (C=O)
~160	Pyridine Ring (C-6, attached to OCH <sub>3</sub> )
~155 (d, $^1\text{JCF} \approx 240$ Hz)	Pyridine Ring (C-5, attached to F)
~150	Pyridine Ring (C-2)
~140	Pyridine Ring (C-3, attached to CHO)
~115 (d, $^2\text{JCF} \approx 20$ Hz)	Pyridine Ring (C-4)
~55	Methoxy Carbon (-OCH <sub>3</sub> )

Interpretation:

- Aldehyde Carbonyl (~188 ppm): The carbonyl carbon of the aldehyde is significantly deshielded and appears at a characteristic low-field position.

- Pyridine Ring Carbons (~115-160 ppm): The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom, the fluorine, the methoxy, and the aldehyde groups. The carbon directly bonded to the fluorine atom (C-5) will exhibit a large one-bond coupling constant ( $^1\text{J}_{\text{CF}}$ ), appearing as a doublet. The adjacent carbon (C-4) will show a smaller two-bond coupling ( $^2\text{J}_{\text{CF}}$ ). The carbon attached to the electron-donating methoxy group (C-6) will be shielded relative to other carbons in similar aromatic systems.
- Methoxy Carbon (~55 ppm): The carbon of the methoxy group appears in the expected upfield region for an  $\text{sp}^3$  hybridized carbon attached to an oxygen atom.

## Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns.

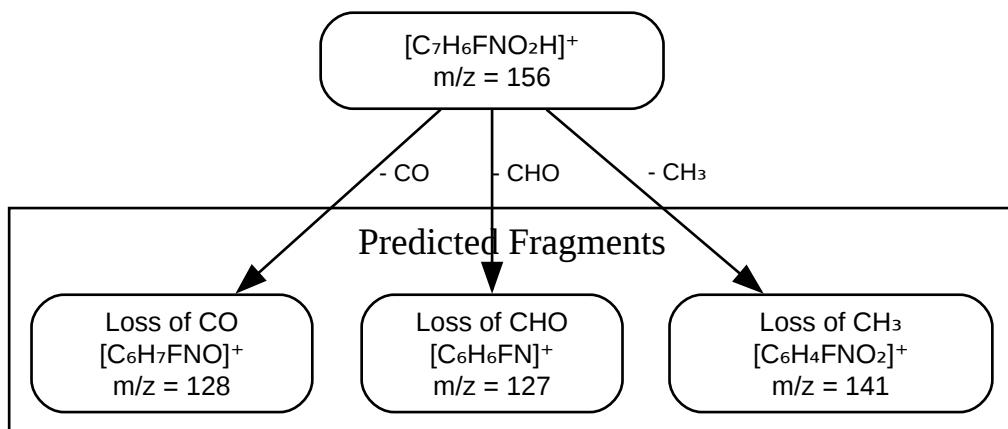
Experimental Protocol for Mass Spectrometry:

For a non-volatile compound like **5-fluoro-6-methoxynicotinaldehyde**, electrospray ionization (ESI) would be a suitable technique. A dilute solution of the compound in a solvent like methanol or acetonitrile, often with a small amount of formic acid to promote protonation, would be introduced into the mass spectrometer.

Expected Mass Spectrum Data:

- Molecular Ion Peak ( $[\text{M}+\text{H}]^+$ ): The molecular formula is  $\text{C}_7\text{H}_6\text{FNO}_2$ . The monoisotopic mass is 155.0383 g/mol. In positive ion mode ESI-MS, the protonated molecule  $[\text{M}+\text{H}]^+$  would be observed at an m/z of approximately 156.0455.
- Key Fragmentation Patterns: Fragmentation of the molecular ion can provide structural information. Common fragmentation pathways for aromatic aldehydes include the loss of the formyl radical ( $\bullet\text{CHO}$ , 29 Da) or carbon monoxide (CO, 28 Da).<sup>[3][4]</sup> The presence of the methoxy group could lead to the loss of a methyl radical ( $\bullet\text{CH}_3$ , 15 Da) or formaldehyde ( $\text{CH}_2\text{O}$ , 30 Da).

Fragmentation Workflow:



[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways for **5-Fluoro-6-methoxynicotinaldehyde**.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol for IR Spectroscopy:

A common and convenient method for solid samples is Attenuated Total Reflectance (ATR) FT-IR spectroscopy. A small amount of the solid compound is placed on the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded.

Predicted IR Absorption Bands:

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050-3150	Medium	Aromatic C-H Stretch
~2950-3000	Medium	Aliphatic C-H Stretch (Methoxy)
~2850 & ~2750	Medium, sharp	Aldehyde C-H Stretch (Fermi doublet)
~1700-1720	Strong	Carbonyl (C=O) Stretch of Aldehyde
~1580-1620	Medium-Strong	Aromatic C=C and C=N Ring Stretching
~1250-1300	Strong	Aryl-O-C Asymmetric Stretch (Methoxy)
~1020-1080	Strong	Aryl-O-C Symmetric Stretch (Methoxy)
~1100-1200	Strong	C-F Stretch

#### Interpretation:

- C-H Stretching: The spectrum will show distinct C-H stretching vibrations for the aromatic protons (above 3000 cm<sup>-1</sup>) and the methoxy group protons (below 3000 cm<sup>-1</sup>). The characteristic pair of peaks for the aldehyde C-H stretch around 2850 cm<sup>-1</sup> and 2750 cm<sup>-1</sup> is a key diagnostic feature.
- Carbonyl Stretching: A strong absorption band around 1700-1720 cm<sup>-1</sup> is indicative of the C=O bond in the aldehyde group. Its exact position is influenced by conjugation with the aromatic ring.
- Aromatic Ring and C-O/C-F Stretching: The stretching vibrations of the pyridine ring will appear in the 1580-1620 cm<sup>-1</sup> region. The strong absorptions corresponding to the C-O stretching of the methoxy group and the C-F stretching are expected in the fingerprint region (below 1500 cm<sup>-1</sup>).

## Conclusion

The spectroscopic data, both predicted and inferred from analogous structures, provide a detailed fingerprint for **5-fluoro-6-methoxynicotinaldehyde**. The characteristic signals in <sup>1</sup>H and <sup>13</sup>C NMR, the molecular ion peak and fragmentation patterns in mass spectrometry, and the key vibrational frequencies in IR spectroscopy collectively allow for the unambiguous identification and structural confirmation of this compound. This guide serves as a valuable resource for researchers, enabling them to confidently utilize this versatile building block in their synthetic endeavors.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 5-Fluoro-6-methoxynicotinaldehyde [myskinrecipes.com]
- 2. 5-Fluoro-6-methoxynicotinaldehyde | 884494-73-9 | Benchchem [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Profile of 5-Fluoro-6-methoxynicotinaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1388037#spectroscopic-data-for-5-fluoro-6-methoxynicotinaldehyde>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)